![molecular formula C10H7N3O B1417164 3H-Pyrimido[5,4-b]indol-4(5H)-one CAS No. 61553-71-7](/img/structure/B1417164.png)
3H-Pyrimido[5,4-b]indol-4(5H)-one
Overview
Description
3H-Pyrimido[5,4-b]indol-4(5H)-one is a chemical compound with the molecular formula CHN. It has an average mass of 169.183 Da and a monoisotopic mass of 169.063995 Da .
Synthesis Analysis
The synthesis of this compound involves reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . This leads to the formation of 5H-pyrimido[5,4-b]indole derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 3D structure that can be analyzed using advanced chemical structure analysis tools .Chemical Reactions Analysis
In the reaction with isocyanates, 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones are formed that are involved in the alkylation at two nitrogen atoms . The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones undergoing alkylation at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 169.183 Da and a monoisotopic mass of 169.063995 Da .Scientific Research Applications
Synthesis and Derivatives
- 3H-Pyrimido[5,4-b]indol-4(5H)-one derivatives have been synthesized through various methods, offering a range of structurally diverse compounds. These derivatives are created using reactions such as condensation with formamide, reactions with phosphorus oxychloride and pentasulfide, and cyclization reactions (Monge et al., 1986), (Shestakov et al., 2009).
Catalyzed Reactions
- Novel catalytic reactions have been developed to prepare 5H-pyrimido[5,4-b]indole derivatives. These include a Cu(I)-catalyzed and base-promoted [5 + 2 + 1] cascade cyclization providing high yields and broad substrate scopes (Wu et al., 2022).
Novel Methodologies in Synthesis
- New methodologies have been developed for the synthesis of 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives, providing alternative routes to indole derivatives (Barone & Catalfo, 2017).
Applications in Pharmacology
- Some derivatives of this compound have shown potential in pharmacology, such as their involvement in the inhibition of platelet aggregation and their affinity for alpha 1 adrenoceptor ligands (Monge et al., 1987), (Russo et al., 1991).
Pharmaceutical Chemistry
- In pharmaceutical chemistry, these compounds have been utilized for creating novel bioactive molecules with potential in treating diseases like cancer and hepatitis B (Xu et al., 2021), (Ivashchenko et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 3H-Pyrimido[5,4-b]indol-4(5H)-one are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . The compound has shown high anti-tumor activity, with its antiproliferative activity evaluated using the MTT assay in vitro .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . The compound’s cytolytic activity is markedly inhibited at the same time . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .
Biochemical Pathways
The compound affects the signaling pathway of the PI3K/AKT/mTOR genes . This pathway has a high impact on the cell growth of cancer, motility, survival, and metabolism .
Pharmacokinetics
It is known that the compound has high gi absorption and is a p-gp substrate . It is also an inhibitor of CYP1A2 .
Result of Action
The result of the compound’s action is the inhibition of the proliferation of cancer cells. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The target compounds were more potent against A549 compared to the other three cell lines .
Action Environment
The action environment of this compound is within the cellular environment of the cancer cells it targetsIt is known that the compound is more potent against a549 compared to the other three cell lines .
properties
IUPAC Name |
3,5-dihydropyrimido[5,4-b]indol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKANMIJNAMTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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